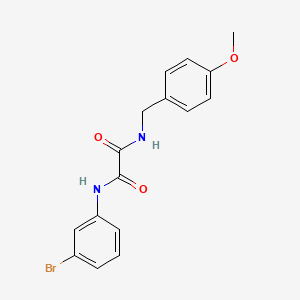
5-methyl-N'-(3-pyridinylmethylene)-2-thiophenecarbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-methyl-N'-(3-pyridinylmethylene)-2-thiophenecarbohydrazide, also known as MPTH, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. MPTH belongs to the class of hydrazide derivatives, which have been found to exhibit various biological activities including antimicrobial, anticancer, and anti-inflammatory effects.
作用机制
The exact mechanism of action of 5-methyl-N'-(3-pyridinylmethylene)-2-thiophenecarbohydrazide is not fully understood. However, it is believed to act through the inhibition of enzymes involved in bacterial and cancer cell growth. 5-methyl-N'-(3-pyridinylmethylene)-2-thiophenecarbohydrazide has been found to inhibit the activity of DNA topoisomerase II, an enzyme involved in DNA replication, and also inhibit the activity of ornithine decarboxylase, an enzyme involved in polyamine biosynthesis.
Biochemical and physiological effects:
5-methyl-N'-(3-pyridinylmethylene)-2-thiophenecarbohydrazide has been found to exhibit various biochemical and physiological effects. Studies have shown that 5-methyl-N'-(3-pyridinylmethylene)-2-thiophenecarbohydrazide can induce oxidative stress and DNA damage in cancer cells, leading to apoptosis. It has also been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages.
实验室实验的优点和局限性
One of the major advantages of 5-methyl-N'-(3-pyridinylmethylene)-2-thiophenecarbohydrazide is its potent antimicrobial and anticancer activity. It is also relatively easy to synthesize and purify, making it a suitable candidate for further research. However, one of the limitations of 5-methyl-N'-(3-pyridinylmethylene)-2-thiophenecarbohydrazide is its potential toxicity, which needs to be further studied before it can be used as a therapeutic agent.
未来方向
There are several future directions for further research on 5-methyl-N'-(3-pyridinylmethylene)-2-thiophenecarbohydrazide. One area of research is the development of novel 5-methyl-N'-(3-pyridinylmethylene)-2-thiophenecarbohydrazide derivatives with improved efficacy and reduced toxicity. Another area of research is the identification of the exact molecular targets of 5-methyl-N'-(3-pyridinylmethylene)-2-thiophenecarbohydrazide, which can help in the development of more targeted therapies. Additionally, further studies are needed to evaluate the potential of 5-methyl-N'-(3-pyridinylmethylene)-2-thiophenecarbohydrazide as a therapeutic agent in vivo.
In conclusion, 5-methyl-N'-(3-pyridinylmethylene)-2-thiophenecarbohydrazide is a promising compound with potential therapeutic applications in the fields of antimicrobial and anticancer therapy. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential toxicity. The development of novel 5-methyl-N'-(3-pyridinylmethylene)-2-thiophenecarbohydrazide derivatives and in vivo studies can help in the development of more targeted and effective therapies.
合成方法
5-methyl-N'-(3-pyridinylmethylene)-2-thiophenecarbohydrazide can be synthesized through a multi-step process involving the reaction of 2-thiophenecarboxylic acid with thionyl chloride, followed by the reaction with hydrazine hydrate and 3-pyridinecarboxaldehyde. The product is then purified through column chromatography to obtain pure 5-methyl-N'-(3-pyridinylmethylene)-2-thiophenecarbohydrazide.
科学研究应用
5-methyl-N'-(3-pyridinylmethylene)-2-thiophenecarbohydrazide has been extensively studied for its potential therapeutic applications. One of the major areas of research is its antimicrobial activity. Studies have shown that 5-methyl-N'-(3-pyridinylmethylene)-2-thiophenecarbohydrazide exhibits potent antibacterial activity against both Gram-positive and Gram-negative bacteria. It has also been found to be effective against fungal strains such as Candida albicans.
Another area of research is the anticancer activity of 5-methyl-N'-(3-pyridinylmethylene)-2-thiophenecarbohydrazide. Studies have shown that 5-methyl-N'-(3-pyridinylmethylene)-2-thiophenecarbohydrazide inhibits the growth of various cancer cell lines including breast cancer, lung cancer, and liver cancer. It has also been found to induce apoptosis in cancer cells.
属性
IUPAC Name |
5-methyl-N-[(Z)-pyridin-3-ylmethylideneamino]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3OS/c1-9-4-5-11(17-9)12(16)15-14-8-10-3-2-6-13-7-10/h2-8H,1H3,(H,15,16)/b14-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNOLJYUIXMCNRH-ZSOIEALJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)NN=CC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(S1)C(=O)N/N=C\C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49823579 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide](/img/structure/B4934603.png)
![3-methyl-6-(1-piperidinyl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B4934610.png)
![5-chloro-N-{[(2,3-dichlorophenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B4934618.png)
![(3R*,4R*)-4-(4-morpholinyl)-1-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-3-piperidinol](/img/structure/B4934625.png)
![N-[4-(2-phenylvinyl)phenyl]-2-(2-pyridinylthio)acetamide](/img/structure/B4934627.png)

![3,3'-sulfonylbis[N-(4-methoxyphenyl)benzenesulfonamide]](/img/structure/B4934638.png)
![N-{1-[1-(2,4,5-trifluorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B4934649.png)
![2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,6-dichlorophenyl)acetamide](/img/structure/B4934657.png)
![5-{3-chloro-4-[(4-fluorobenzyl)oxy]benzylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4934658.png)
![2-(1,3-benzothiazol-2-yl)-4-[(dimethylamino)methylene]-5-phenyl-3-pyrazolidinone](/img/structure/B4934674.png)

![N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-4-nitrobenzenesulfonamide](/img/structure/B4934682.png)
![N-[(5-chloro-2-thienyl)methyl]-5-{[4-(1H-1,2,4-triazol-1-yl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B4934702.png)